molecular formula C13H10Cl2O B1346261 Bis(2-chlorophenyl)methanol CAS No. 6335-15-5

Bis(2-chlorophenyl)methanol

Cat. No. B1346261
Key on ui cas rn: 6335-15-5
M. Wt: 253.12 g/mol
InChI Key: YVZIETKZIJPLJM-UHFFFAOYSA-N
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Patent
US07459556B2

Procedure details

Under N2, 1-chloro-2-iodobenzene (40 ml, 0.33 mol) was dissolved in THF (360 ml) and cooled to −10 to −15° C. Within 30 min, a 1M solution of ethyl magnesium bromide (344 ml, 0.34 mol) in TBME was added at this temperature. The mixture was stirred at −10 to −15° C. and the reaction was followed by HPLC. After the reaction was complete (15 to 30 min), a solution of 2-chloro benzaldehyde (40.7 ml, 0.36 mol) in TBME (160 ml) was added at −10 to −15° C. within 30 min and the reaction was followed by HPLC. After complete reaction (15 to 30 min), the mixture was hydrolized with dilute HCl until all solids were dissolved at a final temperature of 20 to 25° C. The organic phase was washed with water (2×40 ml) and evaporated to dryness at a temperature of 45 to 50° C. The residue was co-evaporated twice with heptane (80 ml each) and crystallized from hot n-heptane (280 ml at 95 to 100° C.). The product was isolated by filtration after stirring for 1 h at 0 to 5° C. and washed with cold n-heptane (40 ml at 0 to 5° C.). The product was dried under vacuum at 50° C. to constant weight. Yield: 73.4 g (88%). Assay (HPLC): 100% pure vs. standard.
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
360 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
344 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
40.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1I.C([Mg]Br)C.[Cl:13][C:14]1[CH:21]=[CH:20][CH:19]=[CH:18][C:15]=1[CH:16]=[O:17].Cl>C1COCC1.CC(OC)(C)C>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:16]([C:15]1[CH:18]=[CH:19][CH:20]=[CH:21][C:14]=1[Cl:13])[OH:17]

Inputs

Step One
Name
Quantity
40 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)I
Name
Quantity
360 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
344 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC
Step Three
Name
Quantity
40.7 mL
Type
reactant
Smiles
ClC1=C(C=O)C=CC=C1
Name
Quantity
160 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-12.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −10 to −15° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(15 to 30 min)
Duration
22.5 (± 7.5) min
CUSTOM
Type
CUSTOM
Details
After complete reaction (15 to 30 min)
Duration
22.5 (± 7.5) min
DISSOLUTION
Type
DISSOLUTION
Details
were dissolved at a final temperature of 20 to 25° C
WASH
Type
WASH
Details
The organic phase was washed with water (2×40 ml)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness at a temperature of 45 to 50° C
CUSTOM
Type
CUSTOM
Details
crystallized from hot n-heptane (280 ml at 95 to 100° C.)
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
STIRRING
Type
STIRRING
Details
after stirring for 1 h at 0 to 5° C.
Duration
1 h
WASH
Type
WASH
Details
washed with cold n-heptane (40 ml at 0 to 5° C.)
CUSTOM
Type
CUSTOM
Details
The product was dried under vacuum at 50° C. to constant weight

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C=CC=C1)C(O)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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